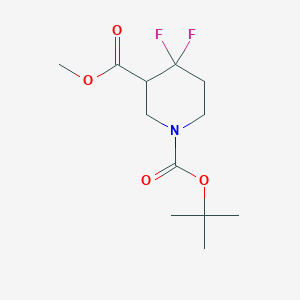

1-tert-butyl 3-Methyl 4,4-difluoropiperidine-1,3-dicarboxylate

Description

Nomenclature and Identification

1-tert-butyl 3-Methyl 4,4-difluoropiperidine-1,3-dicarboxylate is identified by the Chemical Abstracts Service registry number 1303974-67-5 and represents a systematically named organic compound according to International Union of Pure and Applied Chemistry nomenclature conventions. The official International Union of Pure and Applied Chemistry name for this compound is 1-O-tert-butyl 3-O-methyl 4,4-difluoropiperidine-1,3-dicarboxylate, which precisely describes the substitution pattern and functional group arrangements. Alternative nomenclature systems have assigned this compound various synonyms, including 1,3-Piperidinedicarboxylic acid, 4,4-difluoro-, 1-(1,1-dimethylethyl) 3-methyl ester, which follows the functional group-based naming convention. Additional catalog identifiers include MFCD18909838 in the Chemical Database Service system and DTXSID901129014 in the Distributed Structure-Searchable Toxicity Database.

The compound has been referenced in chemical literature and commercial databases under several abbreviated forms, such as 1-Boc-3-methyl 4,4-difluoropiperidine-3-carboxylate, where Boc represents the tert-butoxycarbonyl protecting group. Various chemical suppliers have assigned their own catalog numbers to this compound, facilitating its identification in commercial contexts, including designations such as CS-W001397, SB43987, and AS-83447. The systematic approach to nomenclature ensures unambiguous identification of this specific fluorinated piperidine derivative among the numerous related compounds in this chemical class. The consistent use of the 4,4-difluoro designation clearly distinguishes this compound from its structural isomers, such as the 5,5-difluoro variant, which possesses different chemical and biological properties.

Molecular Properties

The molecular formula of this compound is C₁₂H₁₉F₂NO₄, representing a compound with twelve carbon atoms, nineteen hydrogen atoms, two fluorine atoms, one nitrogen atom, and four oxygen atoms. The molecular weight has been precisely determined as 279.28 grams per mole through computational analysis using PubChem methodologies. The compound's Simplified Molecular Input Line Entry System representation is CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)OC)(F)F, which provides a linear notation for computational chemistry applications. The International Chemical Identifier string, InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(17)15-6-5-12(13,14)8(7-15)9(16)18-4/h8H,5-7H2,1-4H3, offers a standardized method for representing the compound's connectivity and stereochemistry.

The International Chemical Identifier Key, MAHYPHBRCPYBHR-UHFFFAOYSA-N, serves as a fixed-length condensed version of the full International Chemical Identifier, facilitating database searches and cross-referencing. Physical property predictions suggest that this compound exhibits moderate to high stability under standard laboratory conditions, with the fluorine substituents contributing to enhanced lipophilicity compared to non-fluorinated analogs. The electronic properties of the molecule are significantly influenced by the electron-withdrawing nature of the fluorine atoms, which affects the distribution of electron density throughout the piperidine ring system. The presence of two carboxylate groups provides multiple sites for potential chemical modification and contributes to the compound's overall polarity profile. Storage recommendations specify sealed containers maintained at temperatures between 2-8 degrees Celsius, indicating the compound's sensitivity to environmental conditions.

Crystallographic Data and Structural Analysis

While specific crystallographic data for this compound has not been extensively reported in the available literature, structural analysis can be informed by related fluorinated piperidine compounds and computational modeling approaches. The compound's three-dimensional structure has been computationally generated and is available through the PubChem database, providing insights into the spatial arrangement of atoms and functional groups. Crystal structure studies of related fluorinated pyridines have demonstrated that fluorine substitution patterns significantly influence molecular packing arrangements and intermolecular interactions in the solid state. Research on fluorinated aromatic compounds has shown that fluorine atoms can participate in weak attractive interactions, though these are generally much weaker than traditional hydrogen bonding.

The piperidine ring system in this compound is expected to adopt a chair conformation, similar to cyclohexane, but with modifications due to the presence of the nitrogen atom and fluorine substituents. Computational studies of fluorinated piperidines have revealed that the positioning of fluorine atoms can dramatically alter the preferred conformational states of the ring system. The two fluorine atoms at the 4-position create a gem-difluoro motif, which introduces significant electronic and steric effects that influence the overall molecular geometry. X-ray crystallographic studies of related 4,4-difluoropiperidine derivatives have been performed to confirm stereochemical assignments and understand structure-activity relationships. The tert-butyl and methyl ester groups are expected to occupy positions that minimize steric hindrance while maintaining optimal electronic interactions within the molecule.

Stereochemical Considerations

The stereochemical complexity of this compound arises primarily from the presence of chiral centers within the piperidine ring system and the spatial arrangement of substituents around these centers. The carbon atom at the 3-position of the piperidine ring represents a stereogenic center due to the presence of four different substituents: the methyl carboxylate group, two ring carbon atoms, and a hydrogen atom. This stereochemical feature means that the compound can exist as distinct enantiomers with potentially different biological activities and physical properties. Research on related 4,4-difluoropiperidine compounds has demonstrated the importance of stereochemical purity in determining biological activity, with studies confirming that the R-enantiomer exhibits enhanced potency compared to the S-enantiomer in dopamine receptor binding assays.

The gem-difluoro substitution at the 4-position does not introduce additional chirality but significantly influences the stereochemical environment of the adjacent carbon centers. The symmetrical nature of the difluoro substitution eliminates potential stereoisomerism at that position while creating a unique electronic environment that affects the behavior of neighboring chiral centers. Conformational analysis reveals that the fluorine atoms adopt specific orientations that minimize steric clashes and optimize electronic interactions within the molecule. The axial and equatorial positions available to substituents on the piperidine ring are influenced by the presence of the electronegative fluorine atoms, which can stabilize certain conformational states through favorable electrostatic interactions. X-ray crystallographic analysis of related compounds has been employed to definitively establish the absolute configuration of chiral centers and confirm the spatial relationships between functional groups.

Conformational Behavior of the Piperidine Ring System

The conformational behavior of the piperidine ring in this compound is significantly influenced by the presence of fluorine substituents and the electronic effects they introduce into the ring system. Research on fluorinated piperidines has demonstrated that fluorine atoms can dramatically alter the preferred chair conformations compared to their non-fluorinated counterparts. The piperidine ring system typically adopts chair conformations similar to cyclohexane, but the presence of the nitrogen atom and substituents creates distinct axial and equatorial preferences for different functional groups. Studies using Nuclear Magnetic Resonance spectroscopy have revealed that fluorinated piperidines often exhibit strong preferences for specific conformational states due to favorable electrostatic interactions and minimization of steric hindrance.

The 4,4-difluoro substitution pattern creates a particularly interesting conformational scenario where the two fluorine atoms occupy geminal positions on the ring system. Computational investigations using Density Functional Theory methods have shown that the conformational behavior of fluorinated piperidines is influenced by multiple factors including electrostatic interactions, hyperconjugation effects, and steric considerations. The polar nature of the carbon-fluorine bonds introduces dipole moments that can interact favorably or unfavorably with other polar groups in the molecule, thereby stabilizing certain conformational states. Solvent effects have been shown to play a significant role in determining the conformational preferences of fluorinated piperidines, with polar solvents stabilizing conformations that maximize favorable dipolar interactions. The interconversion between different chair conformations occurs through nitrogen inversion and ring flipping processes, with activation barriers that are modified by the electronic effects of the fluorine substituents.

Properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl 4,4-difluoropiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(17)15-6-5-12(13,14)8(7-15)9(16)18-4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHYPHBRCPYBHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)OC)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901129014 | |

| Record name | 1,3-Piperidinedicarboxylic acid, 4,4-difluoro-, 1-(1,1-dimethylethyl) 3-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901129014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1303974-67-5 | |

| Record name | 1,3-Piperidinedicarboxylic acid, 4,4-difluoro-, 1-(1,1-dimethylethyl) 3-methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1303974-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Piperidinedicarboxylic acid, 4,4-difluoro-, 1-(1,1-dimethylethyl) 3-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901129014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate Intermediate

- Starting from methyl 4-oxo-3-piperidinecarboxylate hydrochloride, a reaction with di-tert-butyl dicarbonate in the presence of triethylamine is performed.

- The reaction is typically conducted in a solvent mixture of dichloromethane and tetrahydrofuran at room temperature (20–25 °C).

- Stirring time ranges from 1 hour to 12 hours depending on scale and conditions.

- The reaction mixture is worked up by washing with saturated sodium bicarbonate and water, drying over sodium sulfate, and concentration under reduced pressure.

- The product is obtained as a clear oil or colorless oil with good yield.

Typical Reaction Conditions Table:

| Parameter | Conditions |

|---|---|

| Starting material | Methyl 4-oxo-3-piperidinecarboxylate HCl (13.4 mmol) |

| Base | Triethylamine (27.5 mmol) |

| Reagent | Di-tert-butyl dicarbonate (14.1 mmol) |

| Solvent | Dichloromethane (134 mL) |

| Temperature | Room temperature (20–25 °C) |

| Reaction time | 1–12 hours |

| Workup | Acid quench, extraction, drying |

| Product form | Colorless oil |

Optical Resolution and Stereochemical Control

- Optical resolution of racemic intermediates is performed to obtain optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate.

- This involves enantioselective crystallization or chromatographic separation.

- The remaining enantiomer can be racemized and recycled to improve overall yield.

- This step is critical for pharmaceutical applications requiring enantiomeric purity.

Final Carbamate Formation and Purification

- The final step involves reaction of the difluorinated intermediate with di-tert-butyl dicarbonate in the presence of palladium catalysts (Pd/C, Pd(OH)2, or Pd(OH)2/C).

- Reaction temperatures are mild (20–35 °C) and solvents include methanol, ethanol, ethyl acetate, or tetrahydrofuran.

- Molar ratios for catalyst and reagents are carefully optimized for maximum yield.

- Purification is typically carried out by column chromatography or crystallization.

Research Findings and Industrial Relevance

- The described synthetic routes allow for industrial-scale preparation with high purity and yield.

- Recycling of unreacted enantiomers via racemization enhances cost-effectiveness.

- Use of commercially available reagents and solvents facilitates scalability.

- The palladium-catalyzed carbamate formation step is crucial for the introduction of the tert-butyl protecting group.

- Photochemical radical cascade methods provide efficient routes for difluorination, a challenging transformation in piperidine chemistry.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1. Carbamate protection | Methyl 4-oxo-3-piperidinecarboxylate HCl, triethylamine, di-tert-butyl dicarbonate, CH2Cl2/THF, RT, 1–12 h | 1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate |

| 2. Optical resolution | Crystallization or chromatography | Optically active intermediates |

| 3. Difluorination | Radical cascade cyclization, Cu catalyst, base (TMG), THF, LED irradiation, 25 °C, 15 h | 4,4-difluoro substituted intermediate |

| 4. Final carbamate formation | Di-tert-butyl dicarbonate, Pd catalyst, MeOH/EtOH/EtOAc/THF, 20–35 °C | 1-tert-butyl 3-methyl 4,4-difluoropiperidine-1,3-dicarboxylate |

Chemical Reactions Analysis

1-tert-butyl 3-Methyl 4,4-difluoropiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1-tert-butyl 3-methyl 4,4-difluoropiperidine-1,3-dicarboxylate is primarily studied for its potential in drug development. Its structure allows for modifications that can enhance biological activity and selectivity. Some notable applications include:

- Antidepressant Activity : Research indicates that derivatives of piperidine compounds can exhibit antidepressant-like effects in animal models. The difluoromethyl group may enhance the binding affinity to neurotransmitter receptors, making it a candidate for further exploration in treating depression .

- Anticancer Properties : Studies have suggested that piperidine derivatives can inhibit cancer cell proliferation. The presence of fluorine atoms may increase lipophilicity and bioavailability, potentially leading to improved efficacy against various cancer types .

Synthetic Methodologies

The compound serves as an important intermediate in organic synthesis. Its functional groups allow for a variety of reactions:

- Building Block for Complex Molecules : It can be used as a precursor in the synthesis of more complex piperidine derivatives. For instance, it can undergo nucleophilic substitution reactions to introduce various functional groups, expanding its utility in synthetic organic chemistry .

- Fluorination Reactions : The fluorinated piperidine derivatives are valuable in medicinal chemistry due to their enhanced metabolic stability and biological activity. The compound can be employed in fluorination reactions to create new fluorinated analogs with potential therapeutic benefits .

Material Science Applications

In addition to its medicinal applications, this compound has potential uses in material science:

- Polymer Chemistry : The compound can be utilized as a monomer or co-monomer in the synthesis of polymers with specific properties. Its ability to form stable bonds may lead to materials with enhanced mechanical properties or thermal stability .

Case Study 1: Antidepressant Development

A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of piperidine derivatives. Researchers synthesized various compounds based on the structure of this compound and evaluated their effects on serotonin receptors. The results indicated promising activity that warrants further investigation into clinical applications .

Case Study 2: Anticancer Screening

In another study focusing on anticancer properties, researchers synthesized several derivatives of the compound and tested them against different cancer cell lines. The findings demonstrated that certain modifications significantly increased cytotoxicity against breast and lung cancer cells. These results highlight the compound's potential as a lead structure for developing new anticancer agents .

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-Methyl 4,4-difluoropiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The pathways involved may include binding to enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₁₂H₁₉F₂NO₄

- Molecular Weight : 295.28 g/mol

- Purity : Available at 95–98% (commercial suppliers like Enamine Ltd and PharmaBlock) .

Comparison with Similar Compounds

The following table summarizes structural analogs and their distinguishing features:

Structural and Electronic Comparisons

- Ester Groups : Replacing the methyl ester with ethyl (CAS 1241725-70-1) increases molecular weight (293.31 vs. 295.28) and logP, favoring membrane permeability but complicating purification .

- Oxo vs. Fluoro : The 4-oxo derivative (CAS 161491-24-3) exhibits higher reactivity in Michael additions or condensations due to the electron-withdrawing ketone, whereas 4,4-difluoro substitution enhances stability against oxidation .

Commercial Availability and Pricing

- Target Compound : Priced at $400–$4800 for 1–25 g quantities (95–98% purity) .

- 1-Boc Analog (CAS 161491-24-3) : Lower cost ($55–$400 for 250 mg–25 g) due to simpler synthesis without fluorination steps .

- Ethyl Ester Analog (CAS 1241725-70-1): Limited commercial availability; custom synthesis required .

Biological Activity

1-tert-butyl 3-methyl 4,4-difluoropiperidine-1,3-dicarboxylate (CAS Number: 1303974-67-5) is a compound of interest in pharmacological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the following molecular formula: with a molecular weight of approximately 250.29 g/mol. Its structure features a piperidine ring with two fluorine substituents and two carboxylate groups, which may influence its interaction with biological targets.

Pharmacological Profile

Research indicates that derivatives of difluoropiperidine compounds exhibit various biological activities, including:

- Antimicrobial Activity : Some studies have reported that difluoropiperidine derivatives demonstrate significant antimicrobial properties against a range of bacteria and fungi.

- CNS Activity : Compounds with similar structures have shown potential as central nervous system (CNS) agents, possibly acting as anxiolytics or antidepressants.

- Enzyme Inhibition : Certain derivatives have been identified as inhibitors of specific enzymes involved in metabolic pathways, which could be relevant for drug development.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial properties of several difluoropiperidine derivatives. The results indicated that compounds similar to this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.

-

CNS Activity :

- In another investigation, the effects of difluoropiperidine derivatives on neurotransmitter systems were examined. The results demonstrated that these compounds could modulate serotonin and dopamine levels in animal models, indicating potential use in mood disorders.

-

Enzyme Inhibition :

- A recent study focused on the inhibition of acetylcholinesterase by difluoropiperidine derivatives. The findings revealed that these compounds could effectively inhibit this enzyme, which is crucial for neurodegenerative disease management.

Data Table: Summary of Biological Activities

| Activity Type | Compound Tested | Results |

|---|---|---|

| Antimicrobial | This compound | Effective against S. aureus and E. coli |

| CNS Modulation | Various difluoropiperidine derivatives | Altered serotonin and dopamine levels |

| Enzyme Inhibition | Difluoropiperidine derivatives | Inhibited acetylcholinesterase activity |

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, the presence of the difluoro group is thought to enhance lipophilicity and membrane permeability, facilitating interactions with target receptors or enzymes.

Q & A

Q. Basic

- NMR : Key signals include δ 1.29 (t, J = 7.2 Hz) for ethyl groups, δ 3.10 (s) for piperidine protons, and δ 11.92 (s) for carboxylic acid protons in related analogs .

- IR : Absorptions at ~1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-F) confirm ester and difluoro groups .

- MS : Molecular ion peaks (e.g., m/z 698.8 [M+H]⁺) align with calculated masses .

How to optimize multi-step synthesis yields for this compound?

Advanced

Optimization strategies include:

- Reagent Selection : Use of Cs₂CO₃ in DMF at 100°C improves nucleophilic substitution efficiency (24.5% yield → 99% purity after optimization) .

- Catalysis : Palladium catalysts (e.g., Pd(dba)₂) enhance coupling reactions under inert conditions .

- Purification : Column chromatography with EtOAc/hexane gradients resolves stereochemical impurities .

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Alkylation | K₂CO₃, DMF, 20°C | 89% |

| Oxidation | mCPBA, CH₂Cl₂ | 97% |

| Deprotection | NaOH/MeOH, 60°C | 100% |

What are the challenges in analyzing stereochemistry or purity?

Q. Advanced

- Stereochemical Resolution : Diastereomers may co-elute in HPLC; chiral columns (e.g., Chiralpak AD-H) with hexane/IPA gradients are required .

- NMR Artifacts : Residual DMF in crude products can obscure δ 2.7–3.0 ppm signals; rigorous drying (MgSO₄) is critical .

- MS Limitations : Low-abundance fragments (e.g., m/z < 100) may not resolve; high-resolution MS (HRMS) is recommended .

How does the compound serve as an intermediate in complex molecule synthesis?

Advanced

The tert-butyl and methyl ester groups act as protective moieties, enabling selective functionalization:

- Peptide Coupling : EDC/HOBt-mediated reactions attach quinazoline derivatives (e.g., 24.5% yield in a multi-step synthesis) .

- Hydrolysis : Controlled acidic conditions (HCl/MeOH) yield 4,4-difluoropiperidine diols for further derivatization .

What are the stability considerations under different conditions?

Q. Basic

- Hydrolysis : Susceptible to acidic cleavage (e.g., 1M HCl at 60°C removes tert-butyl groups within 3 hours) .

- Thermal Stability : Decomposition occurs above 100°C; store at -20°C under inert atmosphere .

How to address contradictions in reported synthetic methods?

Q. Advanced

- Variable Yields : Discrepancies in Pd-catalyzed steps (e.g., 24.5% vs. 99%) may arise from ligand purity (tert-butyl XPhos vs. PPh₃) .

- Solvent Effects : DMF vs. THF in alkylation steps impacts reaction rates; DoE (Design of Experiments) identifies optimal conditions .

What statistical or experimental design approaches are applicable in synthesis optimization?

Q. Advanced

- DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity to model reaction outcomes (e.g., 72-hour reaction time reduced to 5.5 hours via flow chemistry) .

- Flow Chemistry : Continuous-flow systems improve reproducibility in oxidation steps (e.g., Omura-Sharma-Swern oxidation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.